molecular formula C24H22N2O4S2 B2799309 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-28-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2799309
CAS RN: 941987-28-6
M. Wt: 466.57
InChI Key: BAFOMACZIVENBO-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important neurotransmitter in the brain. BPTES has been shown to have potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Anticonvulsant Potential

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide and its derivatives have been researched for their anticonvulsant potential. A study found that certain derivatives containing a sulfonamide thiazole moiety exhibited significant anticonvulsive effects (Farag et al., 2012). These findings suggest a potential role in the treatment or management of convulsive disorders.

Photodynamic Therapy for Cancer

Derivatives of this compound have been studied for their applications in photodynamic therapy, particularly in the treatment of cancer. Research indicates that certain derivatives show strong fluorescence properties and high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).

Lipoxygenase Inhibition

Compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide have been synthesized and found to have lipoxygenase inhibitory activity. This suggests potential anti-inflammatory applications, given the role of lipoxygenase in inflammatory pathways (Aziz‐ur‐Rehman et al., 2016).

Fluorescence Switching and Tuning

Some derivatives exhibit unique fluorescence switching properties, which are temperature-controlled and dependent on intramolecular charge transfer states. This characteristic opens up potential applications in molecular sensors and organic electronics (Kundu et al., 2019).

Antimicrobial and Antitubercular Activities

A series of derivatives have been synthesized and characterized, demonstrating moderate to significant antibacterial and antifungal activities. Certain compounds were identified as potent antitubercular molecules, suggesting a role in the treatment of bacterial infections, including tuberculosis (Kumar et al., 2013).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-19-11-13-20(14-12-19)32(28,29)15-5-10-23(27)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)31-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFOMACZIVENBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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